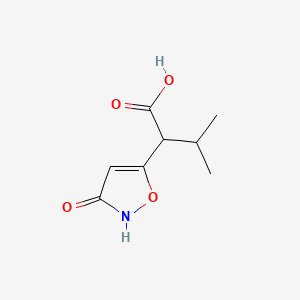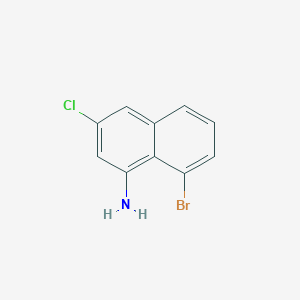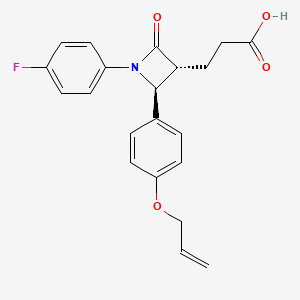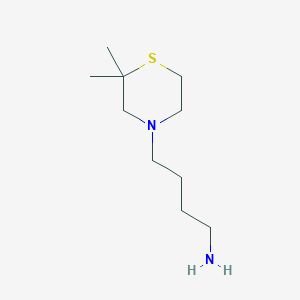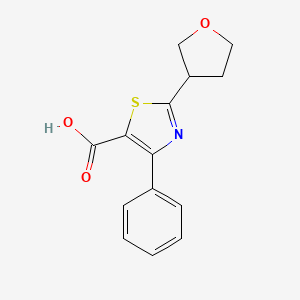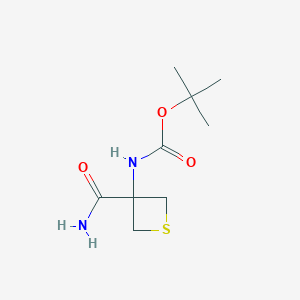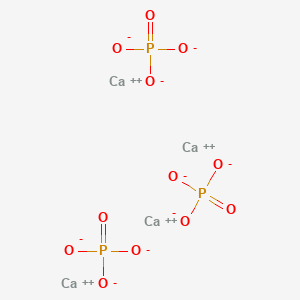
(2R,3S)-3-Fluoro-2-methyl-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of a fluorine atom and a methyl group attached to the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Fluoro-2-methyl-azetidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 2-methyl-azetidine.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries to obtain the desired (2R,3S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-Fluoro-2-methyl-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2R,3S)-3-Fluoro-2-methyl-azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The azetidine ring’s strained structure can also contribute to its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-3-Fluoro-2-methyl-azetidine: Unique due to the presence of both fluorine and methyl groups.
(2R,3S)-3-Chloro-2-methyl-azetidine: Similar structure but with a chlorine atom instead of fluorine.
(2R,3S)-3-Fluoro-2-ethyl-azetidine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound stands out due to the specific combination of fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and the methyl group’s steric effects contribute to the compound’s unique properties compared to its analogs.
Propiedades
Fórmula molecular |
C4H8FN |
|---|---|
Peso molecular |
89.11 g/mol |
Nombre IUPAC |
(2R,3S)-3-fluoro-2-methylazetidine |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1 |
Clave InChI |
UXEHOOOMCCXWNZ-DMTCNVIQSA-N |
SMILES isomérico |
C[C@@H]1[C@H](CN1)F |
SMILES canónico |
CC1C(CN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


